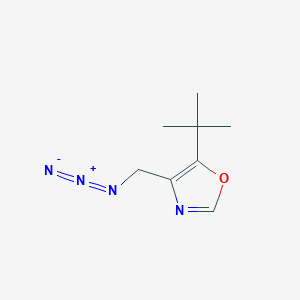
4-(Azidomethyl)-5-(t-butyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-5-(t-butyl)oxazole is a heterocyclic compound that features an azide group attached to a methyl group at the fourth position and a tert-butyl group at the fifth position of an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-5-(t-butyl)oxazole typically involves the formation of the oxazole ring followed by the introduction of the azidomethyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. Subsequent functionalization steps introduce the azidomethyl and tert-butyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-5-(t-butyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azide group may yield nitro derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
4-(Azidomethyl)-5-(t-butyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-5-(t-butyl)oxazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group, in particular, can undergo click chemistry reactions, making it useful for bioconjugation and other applications. The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-5-(t-butyl)imidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
4-(Azidomethyl)-5-(t-butyl)pyrazole: Similar structure but with a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(Azidomethyl)-5-(t-butyl)oxazole is unique due to the combination of the oxazole ring with the azidomethyl and tert-butyl groups. This unique structure imparts specific reactivity and stability characteristics that differentiate it from similar compounds .
Properties
IUPAC Name |
4-(azidomethyl)-5-tert-butyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-8(2,3)7-6(4-11-12-9)10-5-13-7/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAIAJRFFOTKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(N=CO1)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













